Desotamide B

Descripción general

Descripción

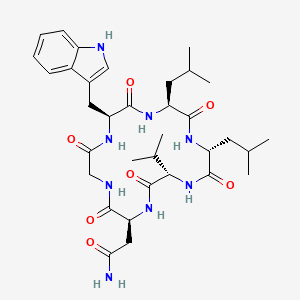

Desotamide B is part of the desotamide family, which also includes desotamide, wollamide, surugamide, ulleungmycin, and noursamycin/curacomycin . These are cyclic peptides that range in size between six and ten amino acids in length . The desotamide family has attracted significant attention due to their highly functionalised scaffolds, which are cyclised by a recently identified standalone cyclase .

Synthesis Analysis

The synthesis of this compound and its analogues has been a topic of research. A study reported the synthesis of 10 new desotamide A analogues . The bioactivity data from this study revealed that residues at position II and VI greatly impact antibacterial activity .

Molecular Structure Analysis

This compound is a cyclic peptide, and its structure is part of the focus in the study of the desotamide family . A structure-activity relationship study was performed with synthetic derivatives of wollamide B, which revealed that the Trp and Leu residues in the first and second positions of the macrocycle, respectively, are essential for bioactivity .

Chemical Reactions Analysis

The biosynthesis of this compound involves a series of chemical reactions. Studies are ongoing to describe the nature and timing of hydroxylation events within the biosynthetic pathways for the desotamide family antibiotics .

Aplicaciones Científicas De Investigación

Biosynthesis and Heterologous Expression

The biosynthetic gene cluster for desotamides, including Desotamide B, was identified in Streptomyces scopuliridis SCSIO ZJ46. This cluster, important for the production of antibacterial cyclohexapeptides, includes genes for nonribosomal peptide synthetases, resistance, transport, regulatory, and precursor biosynthesis proteins. Heterologous expression of this gene cluster led to the production of Desotamides A and B, demonstrating the potential for developing new clinically significant analogues (Li et al., 2015).

Antibacterial Properties

This compound, isolated from Streptomyces scopuliridis, shows notable antibacterial activities against strains of Streptococcus pneumoniae, Staphylococcus aureus, and methicillin-resistant Staphylococcus epidermidis (MRSE). This highlights its potential in addressing antibiotic-resistant bacterial infections (Song et al., 2014).

Structural Modifications and Antibacterial Activity

Further research focused on the synthesis of desotamide A analogues to explore antibacterial potential and structure-activity relationships. Some analogues demonstrated a significant increase in antibacterial activities against Gram-positive pathogens, including drug-resistant strains like MRSA (Xu et al., 2021).

Gene Cluster Roles in Biosynthesis

The roles of genes in the desotamide biosynthetic gene cluster have been studied in detail. Regulatory and transporter genes, as well as genes for macrocyclization, play crucial roles in the biosynthesis of desotamides, including this compound. Understanding these functions is key to enhancing production and developing novel analogs (Ding et al., 2020).

Safety and Hazards

According to a safety data sheet, Desotamide B is not classified according to the Globally Harmonized System (GHS), meaning it does not have any specific safety or hazard warnings . It’s important to note that this product is for research use and not for human or veterinary diagnostic or therapeutic use .

Direcciones Futuras

The desotamide family, including Desotamide B, is a relatively new group of non-ribosomal peptides with potent antimicrobial activities . Future research should focus on further exploring the antibacterial potential of desotamides, revealing the antibacterial structure-activity relationship of desotamides, and investigating the mechanism of action .

Propiedades

IUPAC Name |

2-[(2S,8S,11S,14R,17S)-8-(1H-indol-3-ylmethyl)-11,14-bis(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-17-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H50N8O7/c1-17(2)11-23-31(46)40-24(12-18(3)4)33(48)42-29(19(5)6)34(49)41-26(14-27(35)43)30(45)37-16-28(44)38-25(32(47)39-23)13-20-15-36-22-10-8-7-9-21(20)22/h7-10,15,17-19,23-26,29,36H,11-14,16H2,1-6H3,(H2,35,43)(H,37,45)(H,38,44)(H,39,47)(H,40,46)(H,41,49)(H,42,48)/t23-,24+,25-,26-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHWWXLHSWFFSCF-LEGRXYIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32)CC(=O)N)C(C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N1)CC2=CNC3=CC=CC=C32)CC(=O)N)C(C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H50N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

682.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-3-Pentyn-2-ol](/img/structure/B1474328.png)

![3-(Hydroxymethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1474338.png)

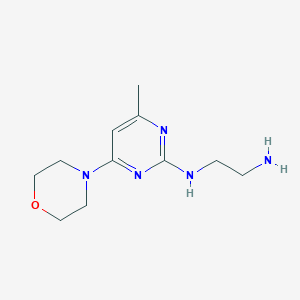

![N'-[4-methyl-6-(1-piperidyl)pyrimidin-2-yl]ethane-1,2-diamine](/img/structure/B1474339.png)

![1-(cyclopropylmethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1474343.png)